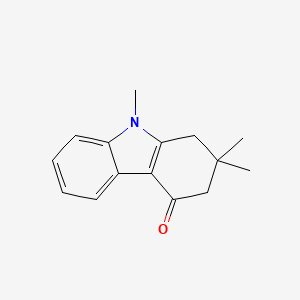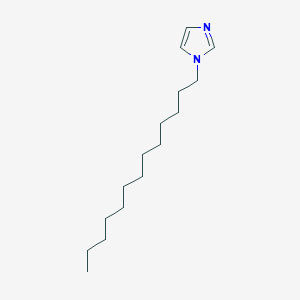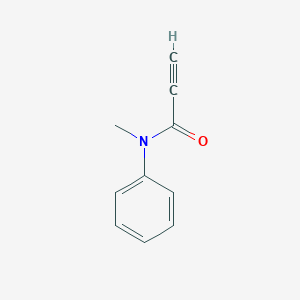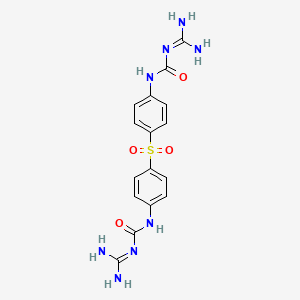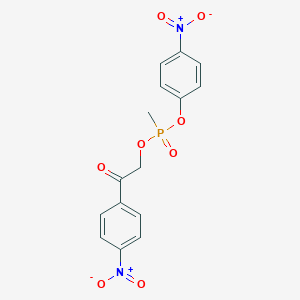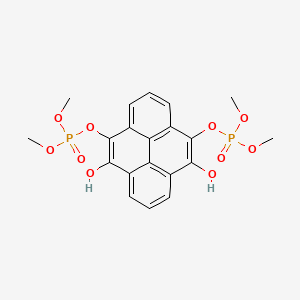
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) is a chemical compound with a complex structure that includes pyrene, a polycyclic aromatic hydrocarbon
Preparation Methods
The synthesis of 5,9-dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) typically involves the use of pyrene as the core structure. Various electrophilic aromatic substitutions can be applied to introduce the necessary functional groups. The synthetic routes may include direct or indirect methods, resulting in different substituted pyrenes . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and interactions due to its unique structure.
Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 5,9-dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and systems. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) can be compared with other similar compounds, such as:
- 1-Substituted pyrenes
- 1,3,6,8-Tetrasubstituted pyrenes
- 1,6- and 1,8-Disubstituted pyrenes
- 1,3-Disubstituted pyrenes
- 2,7-Disubstituted pyrenes
These compounds share similar core structures but differ in the number and position of substituents, leading to variations in their properties and applications .
Properties
CAS No. |
15052-44-5 |
|---|---|
Molecular Formula |
C20H20O10P2 |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
(10-dimethoxyphosphoryloxy-5,9-dihydroxypyren-4-yl) dimethyl phosphate |
InChI |
InChI=1S/C20H20O10P2/c1-25-31(23,26-2)29-19-13-9-6-10-14-16(13)15-11(17(19)21)7-5-8-12(15)18(22)20(14)30-32(24,27-3)28-4/h5-10,21-22H,1-4H3 |
InChI Key |
OGQUWVNVUCTYSF-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC1=C(C2=C3C(=CC=C2)C(=C(C4=CC=CC1=C43)OP(=O)(OC)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


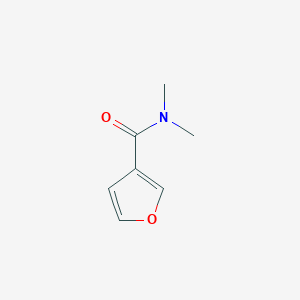

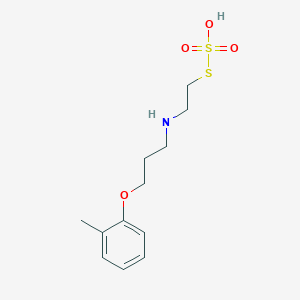

![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)
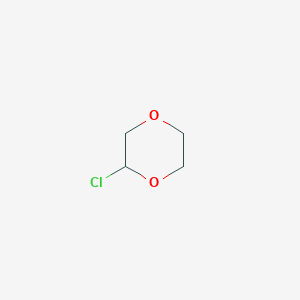
![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)
